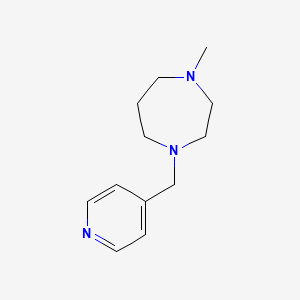

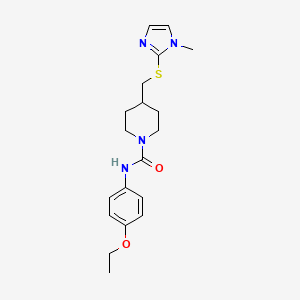

1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, imidazole-containing compounds, which are five-membered heterocyclic moieties, have been synthesized using glyoxal and ammonia . Another example is the synthesis of pinacol boronic esters through a catalytic protodeboronation approach .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT). For example, the electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were investigated .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, imidazole-containing compounds show a broad range of chemical and biological properties . Another example is the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were also investigated .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The pyridine moiety present in 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is a common scaffold in many pharmaceuticals due to its resemblance to the purine bases adenine and guanine .

Biomedical Applications

In biomedical research, this compound has been utilized for its potential biological activity. Its structure allows for the substitution at multiple positions, enabling the creation of a diverse range of derivatives with varying biological activities .

Dual Inhibition Mechanism

The compound has been studied for its dual inhibition properties. It can target two different effector mechanisms, which is promising for the treatment of complex diseases like schizophrenia by alleviating both dopaminergic and glutamatergic dysfunction .

Pharmacological Potential

The pharmacological potential of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is significant due to its dual-action properties. It can lead to efficacious outcomes with reduced pill burden and decreased adverse effects or drug–drug interactions .

Chemical Reactions and Transformations

This compound is involved in various chemical reactions and transformations, leading to the formation of imidazo[4,5-b]pyridines, which have their own set of applications in medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

It is known that it interacts with its target enzyme, leading to changes in the intracellular concentration of cyclic nucleotides . This can result in a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane are likely to be those involving cyclic nucleotides, given its target of action . Cyclic nucleotides are involved in a wide range of cellular processes, including signal transduction, regulation of ion channels, and control of cellular proliferation and differentiation .

Result of Action

The molecular and cellular effects of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane’s action would depend on the specific context in which it is used. Given its target of action, it could potentially influence a wide range of cellular processes by modulating the activity of cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A .

Action Environment

The action, efficacy, and stability of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane could be influenced by a variety of environmental factors. These could include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHXPOHGVQJMBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-isopropylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2961983.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961984.png)

![2-Chloro-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-1-one](/img/structure/B2961985.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2961987.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2961988.png)

![N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2961991.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)